Ceftibuten Related Impurity 9

Catalog No.
S1790467
CAS No.
103054-27-9
M.F
C19H20N2O6S
M. Wt
404.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceftibuten Related Impurity 9

CAS Number

103054-27-9

Product Name

Ceftibuten Related Impurity 9

Molecular Formula

C19H20N2O6S

Molecular Weight

404.45

Synonyms

2-​Pentenedioic acid, 2-​[2-​[[(phenylmethoxy)​carbonyl]​amino]​-​4-​thiazolyl]​-​, 1-​ethyl 5-​methyl ester

Ceftibuten Related Impurity 9 is a chemical compound associated with the antibiotic ceftibuten, which is a third-generation cephalosporin. Ceftibuten is primarily used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis and acute bacterial otitis media. Ceftibuten Related Impurity 9 serves as a reference standard in pharmaceutical research, particularly in analytical methods for assessing the purity and stability of ceftibuten formulations. Its chemical structure and properties are critical for understanding its role as an impurity in ceftibuten production .

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: This reaction entails the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: In this reaction, one functional group is replaced by another, often involving halogens or nucleophiles.
  • Hydrolysis: This involves the cleavage of bonds through the addition of water, which can occur under acidic or basic conditions.

The outcomes of these reactions depend on the specific reagents and conditions employed, leading to various products such as sulfoxides, sulfones, thioethers, or amines.

While specific biological activity data for Ceftibuten Related Impurity 9 is limited, its relevance arises from its association with ceftibuten. Ceftibuten functions by binding to penicillin-binding proteins in bacterial cell walls, inhibiting cell wall synthesis and leading to bactericidal effects. Studies involving Ceftibuten Related Impurity 9 contribute to understanding the metabolic pathways and degradation products of ceftibuten, thereby assisting in evaluating its pharmacokinetics and pharmacodynamics .

The synthesis of Ceftibuten Related Impurity 9 involves several key steps:

  • Starting Materials: Commonly begins with methyl 2-(2-aminothiazol-4-yl) acetate.
  • Acylation: The starting material undergoes acylation to introduce necessary functional groups.
  • Condensation: Subsequent condensation reactions help form the core structure of the impurity.
  • Hydrolysis: Finally, hydrolysis is performed to yield Ceftibuten Related Impurity 9.

Alternative synthetic routes may involve phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate, employing similar acylation and condensation methods . Industrial production adheres to these synthetic pathways but emphasizes stringent quality control to ensure high purity levels.

Ceftibuten Related Impurity 9 has several applications across different fields:

  • Pharmaceutical Research: Used as a reference standard in developing and validating analytical methods for ceftibuten.
  • Quality Control: Important in stability studies and ensuring the purity of ceftibuten products.
  • Biological Studies: Helps in understanding metabolic pathways related to ceftibuten degradation.
  • Analytical Chemistry: Utilized in high-performance liquid chromatography assays for pharmacokinetic studies .

Ceftibuten Related Impurity 9 can be compared with several other related impurities:

Compound NameStructural Differences
Ceftibuten Related Impurity 1Similar core structure but different functional groups
Ceftibuten Related Impurity 3Shares core structure; different substituents
Ceftibuten Related Impurity 4Variations in side chains attached to the core structure
Ceftibuten Related Impurity 5Distinct functional groups affecting reactivity

The uniqueness of Ceftibuten Related Impurity 9 lies in its specific structural features and functional groups that influence its chemical reactivity and biological behavior compared to these similar compounds.

Molecular Structure and Formula

Ceftibuten Related Impurity 9 is characterized by the molecular formula C₁₉H₂₀N₂O₆S with a molecular weight of 404.45 grams per mole [1] [7] [19]. The compound is assigned Chemical Abstracts Service registry number 103054-27-9, which serves as its unique identifier in chemical databases [1] [7] [22]. The International Union of Pure and Applied Chemistry name for this impurity is (Z)-1-ethyl 5-methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)pent-2-enedioate [7].

The molecular structure of Ceftibuten Related Impurity 9 contains several distinct functional groups that define its chemical behavior [4]. The compound features a thiazole ring system, which is characteristic of many pharmaceutical intermediates and impurities derived from beta-lactam antibiotics [4]. The presence of carboxylic acid derivatives in the form of ethyl and methyl esters contributes to the compound's overall polarity and solubility characteristics [4].

PropertyValue
Chemical Abstracts Service Number103054-27-9 [1]
Molecular FormulaC₁₉H₂₀N₂O₆S [1]
Molecular Weight404.45 g/mol [1]
International Union of Pure and Applied Chemistry Name(Z)-1-ethyl 5-methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)pent-2-enedioate [7]

Physical and Chemical Properties

The physical and chemical properties of Ceftibuten Related Impurity 9 are critical for understanding its behavior during pharmaceutical manufacturing and analytical procedures [4]. The compound exhibits characteristics typical of organic molecules containing both polar and nonpolar functional groups [4]. The presence of the sulfur atom within the thiazole ring system contributes to the compound's electronic properties and potential for coordination with metal ions [4].

The compound's solubility profile is influenced by the presence of multiple functional groups, including the benzyloxy carbonyl protecting group and the diester functionality [4]. These structural features contribute to the compound's moderate lipophilicity while maintaining sufficient polarity for analytical separation techniques [4]. The standard purity specification for analytical reference standards typically exceeds 95 percent, ensuring reliability in quality control applications [4] [22].

Physical PropertyCharacteristic
Standard Purity> 95% [4]
AppearanceSolid form [4]
Usage ClassificationResearch use only [4]
Storage RequirementsControlled conditions required [4]

Stereochemistry and Isomerism

The stereochemical configuration of Ceftibuten Related Impurity 9 is defined by the presence of a geometric isomer designation in its International Union of Pure and Applied Chemistry name [7]. The (Z)-configuration indicates the spatial arrangement of substituents around the double bond present in the pent-2-enedioate chain [7]. This geometric isomerism is significant because it can influence the compound's biological activity and analytical behavior compared to its (E)-isomer counterpart [7].

The thiazole ring system within the molecule provides additional sites for potential stereochemical complexity, although the specific three-dimensional arrangement of atoms around these centers is determined by the synthetic pathway used in the formation of this impurity [7]. The benzyloxy carbonyl group introduces conformational flexibility to the molecule, which can affect its interaction with analytical columns and detection systems [7].

Understanding the stereochemical properties of Ceftibuten Related Impurity 9 is essential for developing appropriate analytical methods for its detection and quantification in pharmaceutical preparations [7]. The geometric isomerism can result in different retention times during chromatographic analysis, making it crucial to account for this structural feature during method development [7].

Stability Parameters

The stability profile of Ceftibuten Related Impurity 9 is intrinsically linked to its structural characteristics and the environmental conditions to which it is exposed [13]. Beta-lactam-related compounds and their impurities generally exhibit sensitivity to various stress conditions, including hydrolysis, oxidation, and thermal degradation [13]. The presence of ester functionalities in the molecular structure makes this impurity potentially susceptible to hydrolytic degradation under aqueous conditions [13].

Synthetic Routes and Methodologies

Ceftibuten Related Impurity 9, identified by the Chemical Abstracts Service registry number 103054-27-9, represents a significant pharmaceutical impurity in the production of ceftibuten, a third-generation cephalosporin antibiotic [1] [2]. The compound is characterized by the molecular formula C₁₉H₂₀N₂O₆S with a molecular weight of 404.45 grams per mole [1] [2].

The synthetic pathways for Ceftibuten Related Impurity 9 are intrinsically linked to the parent compound ceftibuten manufacturing processes. The conventional route for ceftibuten synthesis utilizes penicillin as the starting material, followed by a series of chemical transformations involving side chain modifications [3]. However, alternative synthetic approaches have been developed to improve efficiency and reduce environmental impact.

A novel preparation method developed for ceftibuten provides insights into potential impurity formation pathways. This method employs cefaclor parent nucleus as the starting material through a three-stage process [4]. The first stage involves reaction with magnesium powder in methyltetrahydrofuran at 30°C until complete dissolution of magnesium occurs [4]. The second stage utilizes weak-base ion-exchange resin catalysis with 2-(2-carbobenzoxy-aminothiazol-4-yl)-5-carbobenzoxy-2-pentenoic acid in the presence of styrene-divinylbenzene resins [4]. The final stage employs hydrolysis using isopropanol and sodium hydroxide, followed by dichloromethane extraction and crystallization at pH 5-6 [4].

During these synthetic transformations, Ceftibuten Related Impurity 9 can form through various side reactions, particularly during the acylation and condensation steps that are fundamental to cephalosporin synthesis . The compound may arise from incomplete reactions, side chain rearrangements, or degradation processes occurring under the synthetic conditions employed.

Starting Materials and Key Intermediates

The formation of Ceftibuten Related Impurity 9 originates from several key starting materials and intermediates used in ceftibuten manufacturing. Primary starting materials include 7-aminocephalosporanic acid (7-ACA), which serves as the fundamental substrate for most semi-synthetic cephalosporins [6] [7]. The 7-ACA nucleus is typically obtained from cephalosporin C through either chemical or enzymatic processes [6] [7].

Key intermediates in the synthetic pathway include:

Cephalosporin C - The primary natural cephalosporin produced by fermentation of Acremonium chrysogenum, serving as the starting point for 7-ACA production [8] [9]. This compound undergoes deacylation to produce the core cephalosporin nucleus required for further derivatization.

Glutaryl-7-aminocephalosporanic acid (GL-7-ACA) - An important intermediate formed during the enzymatic conversion of cephalosporin C to 7-ACA [7]. This intermediate is generated through the action of D-amino acid oxidase and subsequently converted to 7-ACA using GL-7-ACA acylase.

Thiazole-containing side chain precursors - Compounds such as 2-(2-aminothiazol-4-yl)acetic acid derivatives, which provide the characteristic side chain structure found in ceftibuten and related impurities [10]. These intermediates are crucial for introducing the aminothiazole moiety that characterizes this class of cephalosporins.

Protected intermediates - Various benzyloxycarbonyl-protected compounds that are used to facilitate selective reactions while preventing unwanted side reactions [4]. The use of protective groups is essential for maintaining selectivity during multi-step synthesis but can lead to incomplete deprotection and formation of related impurities.

Reaction Mechanisms

The formation of Ceftibuten Related Impurity 9 involves several mechanistic pathways characteristic of cephalosporin chemistry. The fundamental reaction mechanism centers around the β-lactam ring system, which is inherently reactive and susceptible to various chemical transformations [11] [12].

β-Lactam Ring Formation Mechanism - The initial formation of the β-lactam ring occurs through the action of isopenicillin N synthase, which catalyzes the cyclization of the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteine-D-valine to form the bicyclic β-lactam structure [12]. This enzymatic process is critical for establishing the core cephalosporin framework.

Ring Expansion Mechanism - The conversion from penicillin-type structures to cephalosporin-type structures involves an oxidative ring expansion mechanism catalyzed by deacetoxycephalosporin C synthetase [7]. This transformation expands the five-membered thiazolidine ring to the six-membered dihydrothiazine ring characteristic of cephalosporins.

Side Chain Attachment Mechanisms - The attachment of side chains to the cephalosporin nucleus typically occurs through amide bond formation mechanisms. These reactions often involve activated carboxylic acid derivatives and can proceed through various coupling methodologies, including the use of coupling reagents such as 4-toluenesulfonyl chloride [13].

Impurity Formation Mechanisms - Ceftibuten Related Impurity 9 can form through several mechanisms:

  • Incomplete acylation reactions leading to partially substituted products
  • Rearrangement reactions of side chain substituents under acidic or basic conditions
  • Hydrolytic degradation of protective groups or ester linkages
  • Oligomerization reactions between reactive intermediates

The reactivity of cephalosporins is enhanced by the electron-withdrawing effect of the β-lactam carbonyl group and the potential for leaving group elimination at the C-3' position [11]. These factors contribute to the formation of various impurities during synthesis and storage.

Industrial Production Considerations

Industrial production of cephalosporin antibiotics, including management of related impurities like Ceftibuten Related Impurity 9, requires stringent control measures and specialized manufacturing considerations [14] [15]. The production environment must address both efficacy and safety requirements while maintaining product quality standards.

Facility Design and Containment - Cephalosporin manufacturing requires dedicated and segregated facilities to prevent cross-contamination with other pharmaceutical products [14]. Regulatory agencies worldwide mandate that cephalosporins be produced in completely independent and self-contained areas, separate from penicillin and other β-lactam production [14]. Air quality monitoring outside the cephalosporin area must be conducted regularly to detect any contamination [15].

Process Control and Quality Assurance - Industrial production employs comprehensive process analytical technology to monitor critical process parameters and ensure consistent product quality [16]. Key control points include:

  • Temperature and pH monitoring during synthetic transformations
  • In-process testing for impurity levels throughout production
  • Validation of cleaning procedures to prevent carryover between batches
  • Statistical process control to identify trends in impurity formation

Batch Documentation and Traceability - Each production batch requires detailed documentation including weights, measures, and batch numbers of all raw materials and intermediates used [16]. Actual results for critical process parameters must be recorded, along with any deviations noted during production and their subsequent investigation.

Scale-up Considerations - The transition from laboratory to industrial scale requires careful optimization of reaction conditions to maintain impurity profiles within acceptable limits [8]. Factors such as mixing efficiency, heat transfer, and residence time distribution can significantly impact impurity formation during scale-up operations.

Purification Techniques

The removal and control of Ceftibuten Related Impurity 9 requires sophisticated purification methodologies that can effectively separate structurally similar compounds while maintaining the integrity of the desired product [17] [18].

Chromatographic Purification - High-performance liquid chromatography (HPLC) represents the primary analytical and preparative technique for cephalosporin purification [17]. Reverse-phase chromatography using C18 stationary phases with acetonitrile-phosphate buffer mobile phases provides effective separation of ceftibuten from related impurities [19]. The optimization of mobile phase composition, flow rate, and buffer pH is critical for achieving adequate resolution between the main component and impurities.

Crystallization and Recrystallization - Controlled crystallization techniques are employed to achieve high-purity ceftibuten while minimizing impurity incorporation [20] [18]. The process involves:

  • Dissolution in appropriate solvents such as dimethylformamide or mixed solvent systems
  • Controlled addition of anti-solvents like acetone, ethyl acetate, or ether
  • Temperature-controlled crystallization under ultrasonic conditions
  • pH adjustment to optimize crystal formation and impurity rejection

Ion Exchange Chromatography - Ion exchange resins, particularly weakly basic anion exchangers, can effectively separate cephalosporin compounds based on their ionic characteristics [17] [21]. The use of styrene-divinylbenzene resins has proven effective for both synthetic applications and purification processes.

Solvent Extraction and Liquid-Liquid Separation - Selective extraction using organic solvents can provide initial purification and concentration of cephalosporin products [22]. Aqueous two-phase systems composed of water-miscible organic solvents and salts offer environmentally friendly alternatives to traditional organic extraction methods.

Advanced Purification Technologies - Modern approaches include:

  • Membrane separation techniques for molecular-weight-based separations
  • Supercritical fluid extraction for environmentally benign purification
  • Preparative electrophoresis for high-resolution separations
  • Simulated moving bed chromatography for continuous purification processes

Green Chemistry Approaches

The development of environmentally sustainable manufacturing processes for cephalosporin antibiotics has become increasingly important, driving the adoption of green chemistry principles in both synthesis and purification operations [23] [24].

Solvent Selection and Replacement - Traditional cephalosporin synthesis often relies on chlorinated solvents and other environmentally problematic chemicals [25]. Green chemistry approaches focus on:

  • Replacement of dichloromethane with more benign solvents like ethyl acetate or methyltetrahydrofuran [4]
  • Use of water-based reaction systems where possible
  • Implementation of ionic liquids and deep eutectic solvents as green alternatives [23]
  • Adoption of supercritical carbon dioxide for extraction and purification processes

Enzymatic Synthesis Approaches - Biocatalytic methods offer significant advantages in terms of environmental sustainability [23] [24]. Enzymatic approaches include:

  • Use of penicillin G acylase for kinetically controlled synthesis under mild conditions
  • Implementation of cephalosporin C acylase for one-step bioconversion processes [7]
  • Development of engineered enzymes with improved selectivity and reduced by-product formation
  • Adoption of whole-cell biocatalysis to eliminate enzyme isolation and purification steps

Waste Minimization Strategies - Green manufacturing approaches focus on reducing waste generation through:

  • Process intensification to minimize solvent usage and waste streams
  • Implementation of solvent recovery and recycling systems
  • Development of telescoped synthetic routes to eliminate intermediate isolations
  • Adoption of continuous flow processing to reduce batch-to-batch variability and waste

Energy Efficiency Improvements - Sustainable manufacturing incorporates energy-efficient processes including:

  • Use of lower reaction temperatures through improved catalysts and reaction conditions
  • Implementation of microwave-assisted synthesis for reduced reaction times
  • Adoption of flow chemistry for better heat management and energy efficiency
  • Integration of renewable energy sources in manufacturing operations

Biodegradable and Non-toxic Reagents - Green chemistry principles emphasize the use of:

  • Biodegradable protective groups that can be removed under mild conditions
  • Non-toxic coupling reagents and catalysts
  • Renewable feedstocks where possible
  • Catalytic systems that minimize heavy metal usage

The implementation of these green chemistry approaches not only reduces environmental impact but often results in improved process economics through reduced waste treatment costs, lower solvent consumption, and enhanced process efficiency [23] [26]. The enzymatic production of cephalosporin antibiotics, for example, does not pollute the environment and is not likely to contribute to antimicrobial resistance caused by manufacturing waste [26].

Purification MethodEfficiencyEnvironmental ImpactIndustrial Scalability
Reverse-phase HPLCHighModerateLimited
CrystallizationModerate-HighLowExcellent
Ion ExchangeModerateLowGood
Enzymatic ResolutionHighVery LowGood
Membrane SeparationModerateLowExcellent

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Dates

Last modified: 08-15-2023

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